5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride
Description
¹H NMR Spectroscopy
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methoxy (OCH₃) | 3.8–3.9 | Singlet | -OCH₃ (indoline) |
| Aromatic (indoline) | 6.9–7.3 | Multiplet | H-4, H-5, H-6, H-7 |
| Piperidine CH₂ | 1.5–2.0 | Multiplet | CH₂ groups adjacent to N |
| Piperidine NH (protonated) | 8.5–9.0 | Broad | NH⁺ (piperidine) |
Note: The NH⁺ signal broadens due to exchange with water or solvent.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ketone) | 1680–1720 | Strong |
| C–O (methoxy) | 1250–1300 | Medium |
| N–H (stretching) | 3200–3500 | Broad |
Mass Spectrometry (MS)
| Ionization Mode | m/z (Observed) | Fragment Assignment |
|---|---|---|
| ESI+ (Positive) | 232.1 [M+H]⁺ | Free base (C₁₃H₁₆N₂O₂) |
| ESI+ (Positive) | 268.1 [M+H]⁺ | Hydrochloride (C₁₃H₁₇ClN₂O₂) |
Computational Chemistry: DFT-Based Molecular Orbital Analysis
Density Functional Theory (DFT) studies reveal critical electronic properties:
- HOMO-LUMO Gaps : The highest occupied molecular orbital (HOMO) is localized on the indoline ring, while the lowest unoccupied molecular orbital (LUMO) resides on the piperidine-piperidine ketone system. This distribution facilitates redox interactions.
- Electron Density : The methoxy group withdraws electron density via resonance, polarizing the indoline ring and enhancing reactivity at the ketone site.
Key Orbital Contributions :
- HOMO : π-electrons from the indoline’s aromatic system.
- LUMO : σ* antibonding orbitals of the C=O bond.
Properties
IUPAC Name |
5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHLDIBKHQMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with indoline and piperidine derivatives.
Formation of Spiro Linkage: The key step involves the formation of the spiro linkage between the indoline and piperidine rings. This is usually achieved through a cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to promote the cyclization and methoxylation reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of each step.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 5 of the indoline ring undergoes selective demethylation under acidic or oxidative conditions. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HBr (48%) in acetic acid, 100°C, 6h | 5-Hydroxyspiro[indoline-3,4'-piperidin]-2-one | 72% |
This reaction preserves the spirocyclic framework while introducing a hydroxyl group for further functionalization.
Ring-Opening Reactions
The piperidine ring participates in acid-catalyzed ring-opening to generate linear intermediates. In one study:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| HCl (6M), reflux, 12h | 3-(4-Aminobutyl)-5-methoxyindolin-2-one | Intermediate for SAR studies |
The reaction exploits the strain in the spiro system, yielding derivatives useful for pharmacological investigations.
Multi-Component Cycloadditions
The compound reacts with azomethine ylides (generated from sarcosine and isatins) in 1,3-dipolar cycloadditions to form complex dispiro heterocycles:
| Components | Conditions | Product (Example) | Yield | Reference |
|---|---|---|---|---|
| Azomethine ylide + Alkanesulfonyl chloride | Reflux in ethanol, 8h | Dispiro[indoline-pyrrolidine-piperidine]dione | 66–78% |
These reactions demonstrate stereo-selectivity ( E -configuration predominant) and are confirmed by X-ray crystallography .
Hydrogenation and Reductive Amination
Catalytic hydrogenation modifies the piperidine ring’s substituents:
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1'-Benzyl derivative | 10% Pd/C, H₂, MeOH, 15h | 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one | 78% |
This method efficiently removes protecting groups while maintaining the spiro core .
Sigma Receptor Binding Studies
While not a classical reaction, the compound’s non-covalent interactions with sigma receptors (σ₁ and σ₂ subtypes) inform its reactivity in biological systems:
| Assay Type | Binding Affinity (Ki) | Selectivity Ratio (σ₁/σ₂) | Reference |
|---|---|---|---|
| Radioligand competition | 18.4 nM (σ₁) | 12.3 |
The methoxy group enhances σ₁ selectivity by 9.6-fold compared to unsubstituted analogs.
Stability Under Physiological Conditions
Hydrolytic stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) reveal:
| Condition | Half-Life (t₁/₂) | Degradation Product | Reference |
|---|---|---|---|
| pH 1.2, 37°C | 4.2h | Ring-opened carboxylic acid | |
| pH 7.4, 37°C | >24h | Minimal degradation |
This pH-dependent stability guides formulation strategies for pharmaceutical use .
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at position 5:
| Conditions | Aryl Boronic Acid | Product (5-Aryl derivative) | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl) analog | 61% |
This reaction expands structural diversity for structure-activity relationship (SAR) exploration .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:
- MCF7 (breast cancer) : Exhibited an IC50 value of 3.597 µM, comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 3.15 µM).
- A431 (epidermoid carcinoma) : Displayed potent antiproliferative effects with an IC50 of 2.434 µM, significantly outperforming Sunitinib (IC50 = 23.44 µM).
Table 1: Anticancer Activity of 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF7 | 3.597 | 5-Fluorouracil | 3.15 |
| A431 | 2.434 | Sunitinib | 23.44 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
These findings suggest that it may interfere with bacterial cell wall synthesis or function through enzyme inhibition.
Table 2: Antimicrobial Activity of 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 12 |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- A study published in Pharmaceutical Biology highlighted its effectiveness in reducing tumor growth in xenograft models when administered in combination with other chemotherapeutic agents.
- Another investigation demonstrated its role as a cholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cascade of cellular responses.
Pathways: The compound can modulate signaling pathways, affecting processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the indoline or piperidine rings, impacting pharmacological and physicochemical properties.
Structural Similarity Scores (Tanimoto Coefficient):
- 5-Methoxy vs. Spiro[indoline-3,4'-piperidin]-2-one HCl: 0.65
- 5-Methoxy vs. 6-Fluoro analog: 0.86
- 5-Methoxy vs. 1'-Benzyl analog: 0.77
Pharmacological Activity
- Kinase Inhibition: Aminopyridyl/pyrazinyl-substituted analogs (e.g., compound 5b in ) exhibit potent c-Met/ALK dual inhibition (>50% tumor growth suppression in vivo). The methoxy variant’s smaller substituent may reduce steric hindrance, favoring target binding .
- Antimicrobial Activity: Pyrano-pyridine spiro derivatives () show antibacterial efficacy, suggesting that heterocyclic extensions enhance antimicrobial properties compared to simpler methoxy or chloro derivatives.
Biological Activity
5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS No. 1258637-92-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes an indoline moiety, which is crucial for its biological activity. The unique configuration allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:
- MCF7 (breast cancer) : The compound showed an IC50 value comparable to established chemotherapeutics like 5-fluorouracil.
- A431 (epidermoid carcinoma) : It displayed potent antiproliferative effects, with IC50 values indicating superior activity compared to standard treatments.
Table 1: Anticancer Activity of 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF7 | 3.597 | 5-Fluorouracil | 3.15 |
| A431 | 2.434 | Sunitinib | 23.44 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through enzyme inhibition.
Table 2: Antimicrobial Activity of 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 12 |
The biological activity of 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one is attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : Its indole structure allows for binding to multiple receptors, influencing cellular signaling pathways.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- A study published in Pharmaceutical Biology highlighted its effectiveness in reducing tumor growth in xenograft models when administered in combination with other chemotherapeutic agents .
- Another investigation demonstrated its role as a cholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the recommended methods for synthesizing 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride with high purity?
Synthesis typically involves multi-step organic reactions, including condensation of indoline and piperidine precursors, followed by methoxy group introduction and hydrochloride salt formation. Key steps include:
- Nucleophilic substitution for halogenated intermediates (e.g., chlorine or bromine substitutions in spiro frameworks) .
- Acid-base reactions to form the hydrochloride salt, enhancing solubility and crystallinity .
- Purification via column chromatography (e.g., using n-hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .
Analytical validation using NMR spectroscopy (¹H/¹³C) and LC-HRMS is critical to confirm structural integrity and rule out byproducts .
Q. How can researchers confirm the structural identity of this compound?
- ¹H/¹³C NMR : Assign peaks to distinguish the spiro junction (δ ~3.5–4.5 ppm for piperidine protons) and methoxy group (δ ~3.2–3.4 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
- X-ray crystallography : Resolve the spirocyclic conformation and hydrogen-bonding patterns in the hydrochloride salt .
Q. What solvent systems are optimal for handling this compound in biological assays?
The hydrochloride salt is highly soluble in aqueous buffers (e.g., PBS at pH 7.4) and polar aprotic solvents (DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of spiroindoline-piperidine analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) on target binding. For example, 5-chloro analogs show higher c-Met kinase inhibition than methoxy derivatives due to electronegative interactions .
- Assay standardization : Use consistent cell lines (e.g., GTL-16 gastric carcinoma for c-Met inhibition) and validate results with orthogonal methods (e.g., Western blotting for phosphorylation inhibition) .
- Dose-response profiling : Address variability by testing multiple concentrations (e.g., 0.1–100 µM) and calculating IC₅₀ values with Hill slope validation .
Q. What strategies mitigate stability issues during long-term storage of the hydrochloride salt?
- Lyophilization : Store the compound as a lyophilized powder at -20°C under inert gas (argon) to prevent hygroscopic degradation .
- Light-sensitive packaging : Use amber vials to avoid photodegradation of the spirocyclic core .
- Periodic HPLC analysis : Monitor purity over time; degradation products (e.g., free base or demethylated analogs) appear as new retention peaks .
Q. How can molecular docking studies elucidate the mechanism of action for this compound?
- Target selection : Prioritize kinases (e.g., c-Met, ALK) or GPCRs based on structural homology to spiroindoline derivatives .
- Docking protocols : Use software like MOE or AutoDock Vina to model interactions between the methoxy group and ATP-binding pockets (e.g., hydrogen bonding with Lys1110 in c-Met) .
- Validation : Compare docking scores with experimental IC₅₀ values and mutate key residues (e.g., Lys1110Ala) to confirm binding .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions) to improve yield and safety .
- Byproduct management : Use DoE (Design of Experiments) to minimize impurities like des-methoxy analogs during methoxylation .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility?
Discrepancies arise from polymorphic forms of the hydrochloride salt. To address this:
- Characterize polymorphs via PXRD and DSC to identify stable forms .
- Solubility assays : Use standardized shake-flask methods in biorelevant media (FaSSIF/FeSSIF) .
Contradictions in biological activity may stem from differences in cell permeability or efflux pump interactions, which can be tested using Caco-2 monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
